Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group, a dichlorobenzamido group, and a morpholinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and appropriate alcohols.
Introduction of the Dichlorobenzamido Group: This step involves the reaction of the benzoate core with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Addition of the Propyl Group: The final step involves the alkylation of the benzoate core with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the dichlorobenzamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted morpholinyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biology
Biochemical Studies: The compound may be used to study enzyme interactions and inhibition mechanisms.
Drug Development:
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Polymer Synthesis: Utilization in the production of specialized polymers with desired characteristics.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidinyl group instead of a morpholinyl group.
PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Contains a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The presence of the morpholinyl group in PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may confer unique properties such as increased solubility, specific binding affinity, or distinct reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22Cl2N2O4 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
propyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-2-9-29-21(27)16-13-15(4-6-19(16)25-7-10-28-11-8-25)24-20(26)14-3-5-17(22)18(23)12-14/h3-6,12-13H,2,7-11H2,1H3,(H,24,26) |
InChI Key |
ANDPZCWSTXZECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
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